

controlling the pore size and distribution in PVDF membranes

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Compound of Interest

Compound Name: Vinylidene fluoride

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PVDF Membrane Fabrication Technical Support Center

Welcome to the technical support center for controlling pore size and distribution in Polyvinylidene Fluoride (PVDF) membranes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during PVDF membrane fabrication and offers potential solutions in a question-and-answer format.

Q1: My fabricated PVDF membrane has a dense, non-porous top layer, leading to very low or no flux. What could be the cause?

A1: A dense top layer, often referred to as a "skin layer," can form due to rapid phase separation at the interface between the casting solution and the coagulation bath. This is a common issue in the Non-solvent Induced Phase Separation (NIPS) method.

Possible Causes and Solutions:

- Instantaneous Demixing: The solvent/non-solvent exchange rate is too fast.

- Solution: Introduce a solvent (e.g., ethanol, isopropanol) into the coagulation bath. This slows down the precipitation rate, allowing for the formation of a more porous surface structure. A study demonstrated that using an ethanol/water mixture in the coagulation bath can lead to a more porous sponge-like structure instead of a dense skin layer.[1]
- High Polymer Concentration at the Surface: The polymer concentration at the interface is too high upon contact with the non-solvent.
 - Solution: Decrease the overall polymer concentration in your dope solution. Lower polymer concentrations generally lead to higher porosity and larger pore sizes.[2]
- Low Coagulation Bath Temperature: A cold coagulation bath can accelerate polymer precipitation.
 - Solution: Increase the temperature of the coagulation bath. Higher temperatures can promote the formation of larger pores and a more open surface structure.[3][4]

Q2: The pore size in my PVDF membrane is too small for my application. How can I increase it?

A2: Increasing the pore size of your PVDF membrane can be achieved by adjusting several parameters in your fabrication process.

Methods to Increase Pore Size:

- Decrease Polymer Concentration: Lowering the PVDF concentration in the casting solution is a direct way to increase pore size.[2]
- Increase Coagulation Bath Temperature: A higher coagulation bath temperature generally leads to the formation of larger pores.[3][4][5] For instance, increasing the temperature can cause the pore structure to change from a crack-like shape to a round-hole shape, making it looser.[4]
- Incorporate Pore-Forming Additives: The addition of certain additives to the dope solution can effectively increase pore size.

- Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG): These hydrophilic additives can increase the viscosity of the casting solution and act as pore formers. Their presence can lead to the formation of larger, finger-like pore structures.[\[6\]](#)[\[7\]](#)
- Lithium Chloride (LiCl): Higher concentrations of LiCl can decrease the viscosity of the dope solution, leading to more open, finger-like pores and increased porosity.[\[8\]](#)
- Nanoparticles: Incorporating nanoparticles like TiO₂ or SiO₂ can also influence the pore structure, sometimes leading to larger surface pores.[\[9\]](#)[\[10\]](#)
- Modify the Coagulation Bath: Adding a solvent to the coagulation bath can slow down the phase inversion process, resulting in larger pores.[\[1\]](#)

Q3: I am observing a wide pore size distribution in my membranes, leading to inconsistent filtration results. How can I achieve a narrower pore size distribution?

A3: Achieving a narrow pore size distribution is crucial for selective separations. Several strategies can be employed to improve the uniformity of the pores.

Strategies for Narrower Pore Size Distribution:

- Utilize Thermally Induced Phase Separation (TIPS): The TIPS method is known for producing membranes with a more uniform and symmetric pore structure compared to NIPS.[\[11\]](#)
- Control the Coagulation Process:
 - Solvent in Coagulation Bath: Adding a solvent to the coagulation bath can slow down the demixing process, which can lead to a more controlled and narrower pore size distribution.[\[11\]](#)
 - Combined NIPS-TIPS (N-TIPS): This hybrid method allows for tailoring the morphology to achieve a more uniform pore structure.[\[11\]](#)[\[12\]](#)
- Optimize Additive Concentration: The concentration of pore-forming additives like PVP can influence the pore size distribution. Experimenting with different concentrations can help

achieve a more uniform structure. The addition of glycerol to the spinning dope has been shown to result in a smaller mean pore size and a narrower pore size distribution.[13]

Q4: My PVDF membranes are fouling quickly during filtration. What modifications can I make to improve their anti-fouling properties?

A4: Fouling is often caused by the hydrophobic nature of PVDF, which promotes the adsorption of foulants. Increasing the hydrophilicity of the membrane surface is key to mitigating this issue.

Methods to Enhance Anti-Fouling Properties:

- Incorporate Hydrophilic Additives:
 - PVP and PEG: Blending PVP or PEG into the PVDF dope solution is a common method to increase the hydrophilicity of the final membrane.[7]
 - Tannic Acid (TA): The addition of TA has been shown to enhance hydrophilicity and improve the flux recovery ratio.[14]
 - Graphene Oxide (GO): GO can be used to enhance hydrophilicity, selectivity, and chemical stability.[8]
- Surface Modification: Coating the PVDF membrane with antifouling substances can increase surface hydrophilicity and reduce fouling.[8]
- Blend with Hydrophilic Polymers: Blending PVDF with hydrophilic materials such as cellulose acetate or polymethyl methacrylate can also improve resistance to fouling.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for fabricating PVDF membranes, and how do they influence pore structure?

A1: The two primary methods for PVDF membrane fabrication are Non-solvent Induced Phase Separation (NIPS) and Thermally Induced Phase Separation (TIPS).

- Non-solvent Induced Phase Separation (NIPS): In this method, a polymer solution is cast and then immersed in a coagulation bath containing a non-solvent. The exchange between

the solvent and non-solvent induces phase separation, forming the porous structure. NIPS typically produces membranes with an asymmetric structure, consisting of a dense top layer and a more porous sub-layer that can have finger-like or sponge-like pores.[11][15] The rapid kinetics of this process can sometimes lead to a wider pore size distribution.[16]

- **Thermally Induced Phase Separation (TIPS):** This method involves dissolving the polymer in a latent solvent at an elevated temperature. The solution is then cooled, which induces phase separation. TIPS generally results in membranes with a more symmetric, highly porous structure and a narrower pore size distribution, which is beneficial for microfiltration applications.[11]
- **Combined Methods (V-NIPS, N-TIPS):** Techniques like Vapor-Induced Phase Separation combined with NIPS (V-NIPS) or combined NIPS-TIPS (N-TIPS) offer more control over the final membrane morphology, allowing for the creation of specific pore structures.[6][11][12][16]

Q2: How does the concentration of PVDF in the dope solution affect the final membrane properties?

A2: The concentration of PVDF is a critical parameter that significantly influences the membrane's morphology and performance.

- **Higher PVDF Concentration:** Generally leads to a more viscous dope solution. This results in membranes with lower porosity, smaller pore sizes, and increased mechanical strength.[2][17][18] The permeate flux tends to decrease with increasing polymer concentration.[19]
- **Lower PVDF Concentration:** Results in a less viscous dope solution, leading to membranes with higher porosity and larger pore sizes.[2] However, the mechanical strength of the membrane may be reduced.

Q3: What is the role of the coagulation bath composition and temperature in controlling pore formation?

A3: The coagulation bath plays a crucial role in the NIPS process, and its properties directly impact the membrane's pore structure.

- **Composition:**

- Non-Solvent: The choice of non-solvent (e.g., water, ethanol) affects the rate of phase separation. Weaker non-solvents (like ethanol for a PVDF-NMP solution) slow down the precipitation, leading to a more sponge-like and porous structure.[1]
- Solvent Addition: Adding a solvent (the same one used in the dope solution) to the coagulation bath reduces the concentration gradient, slowing the solvent/non-solvent exchange. This can lead to larger surface pores and a more open structure.[11]
- Temperature:
 - Higher Temperature: Increasing the coagulation bath temperature generally leads to an increase in mean pore size and porosity.[3][4][5] This is because higher temperatures increase the diffusion rate of the solvent and non-solvent, affecting the thermodynamics and kinetics of phase separation.[4]

Q4: Which additives can be used to control the pore size and hydrophilicity of PVDF membranes?

A4: A variety of additives can be incorporated into the PVDF dope solution to tailor the membrane's properties.

- Hydrophilic Polymers (Pore-Formers):
 - Polyvinylpyrrolidone (PVP) and Polyethylene Glycol (PEG): These are widely used to increase hydrophilicity and create larger pores. They influence the viscosity of the dope solution and the kinetics of phase separation.[6][7]
- Salts:
 - Lithium Chloride (LiCl): Can be used to adjust the viscosity of the casting solution. Lower concentrations can increase viscosity, leading to denser, sponge-like structures, while higher concentrations can decrease viscosity, resulting in more open, finger-like pores.[8]
- Nanoparticles:
 - Titanium Dioxide (TiO₂), Silicon Dioxide (SiO₂), Bentonite Clay: These inorganic nanoparticles can be added to improve hydrophilicity, anti-fouling properties, and in some

cases, increase the pore size.[8][9][10][20]

- Other Additives:
 - Glycerol: Can lead to a smaller mean pore size and a narrower pore size distribution.[13]
 - Tannic Acid (TA): Enhances hydrophilicity and increases bulk porosity and water uptake.
[14]

Data Summary Tables

Table 1: Effect of PVDF Concentration on Membrane Properties

PVDF Concentration (wt%)	Mean Pore Size	Porosity	Mechanical Strength	Permeate Flux	Reference(s)
10	Larger	Higher	0.14 MPa	Higher	[2]
20	240 nm (fiber diameter)	-	-	Higher	[19]
24.5	464 nm (fiber diameter)	-	-	Lower	[19]
25	Smaller	Lower	2.19 MPa	Lower	[2]

Table 2: Influence of Coagulation Bath Composition and Temperature on Pore Size

Coagulation Bath Composition	Coagulation Bath Temperature (°C)	Resulting Mean Pore Size (nm)	Key Observation	Reference(s)
Pure Water	20	-	Denser fiber surface	[5]
Pure Water	60	-	Higher thickness and porosity	[5]
Ethanol/Water (60/40)	20	29.26	Enhanced compactness, sponge-like structures	[3]
Pure Water	20	0.18 - 0.49 μm (range)	-	[21]
Pure Water	40	0.18 - 0.49 μm (range)	Increased pore size with temperature	[21]
Pure Water	60	0.18 - 0.49 μm (range)	Increased pore size with temperature	[21]
Water	30	72	Increase in coagulation temperature leads to larger pores	[9]
Water	90	101	Increase in coagulation temperature leads to larger pores	[9]

Table 3: Effect of Additives on PVDF Membrane Properties

Additive	Concentration (wt%)	Effect on Pore Size	Effect on Hydrophilicity	Effect on Flux	Reference(s)
Tannic Acid (TA)	2	Increased	Increased	Increased from 15.4 to 50.9 L/m ² .h	[14]
PVP	-	Increased	Increased	-	[6] [7]
PEG	-	Increased	Increased	-	[6] [7]
LiCl	High	Increased	-	-	[8]
Bentonite Clay	0.225 g	22.6 nm	Increased	20.5 kg/m ² .h	[20]

Experimental Protocols

Protocol 1: Fabrication of PVDF Membranes via Non-solvent Induced Phase Separation (NIPS)

Objective: To prepare a flat sheet PVDF membrane with a porous structure.

Materials:

- PVDF polymer powder
- Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
- Pore-forming additive (optional): Polyvinylpyrrolidone (PVP) K30
- Non-solvent (coagulation bath): Deionized (DI) water
- Glass plate
- Casting knife/doctor blade

Procedure:

- **Dope Solution Preparation:** a. Dry the PVDF powder in a vacuum oven at 60°C for at least 12 hours to remove any moisture. b. In a sealed flask, dissolve the desired weight percentage of PVDF (e.g., 15-20 wt%) and PVP (e.g., 2-5 wt%) in the solvent (e.g., NMP). c. Stir the mixture on a magnetic stirrer at 60°C for 6-8 hours or until a homogeneous, clear, and viscous solution is obtained.^[8] d. Degas the solution in an ultrasonic bath or by letting it stand to remove any air bubbles.
- **Membrane Casting:** a. Clean a glass plate thoroughly with ethanol and then DI water, and ensure it is completely dry. b. Place the glass plate on a level surface. c. Pour a sufficient amount of the dope solution onto one end of the glass plate. d. Use a casting knife set to a specific thickness (e.g., 200-250 μm) to cast a thin film of the solution across the plate at a constant speed.^[22]
- **Phase Inversion:** a. Immediately immerse the glass plate with the cast film into a coagulation bath of DI water at a controlled temperature (e.g., 25°C or 60°C). b. The membrane will start to precipitate and delaminate from the glass plate. This process typically takes a few minutes.
- **Post-Treatment:** a. Keep the membrane in the DI water bath for at least 24 hours to ensure complete removal of the residual solvent, changing the water periodically. b. Store the membrane in fresh DI water until further characterization.

Protocol 2: Characterization of Membrane Pore Size and Porosity

Objective: To determine the average pore size and overall porosity of the fabricated PVDF membrane.

A. Porosity Measurement (Gravimetric Method):

- Cut a small, precisely sized sample of the wet membrane.
- Blot the surface of the membrane with filter paper to remove excess water and immediately weigh it (wet weight, W_w).
- Dry the membrane sample in a vacuum oven at 50°C until a constant weight is achieved (dry weight, W_d).

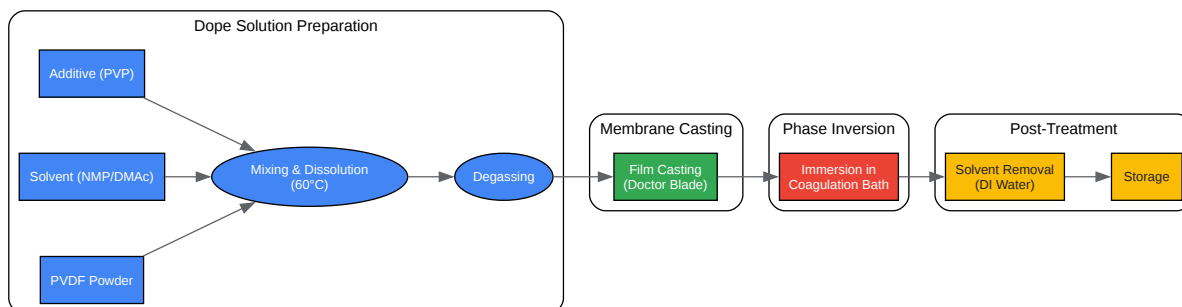
- Calculate the overall porosity (ϵ) using the following equation: $\epsilon (\%) = (W_w - W_d) / (p_w * A * t) * 100$ where p_w is the density of water, A is the area of the membrane sample, and t is the thickness of the membrane.

Alternative Porosity Calculation: $\epsilon (\%) = (W_w - W_d) / ((W_w - W_d)/p_w + W_d/p_p) * 100$ where p_p is the density of the PVDF polymer (approximately 1.78 g/cm³).[\[23\]](#)

B. Mean Pore Size Characterization:

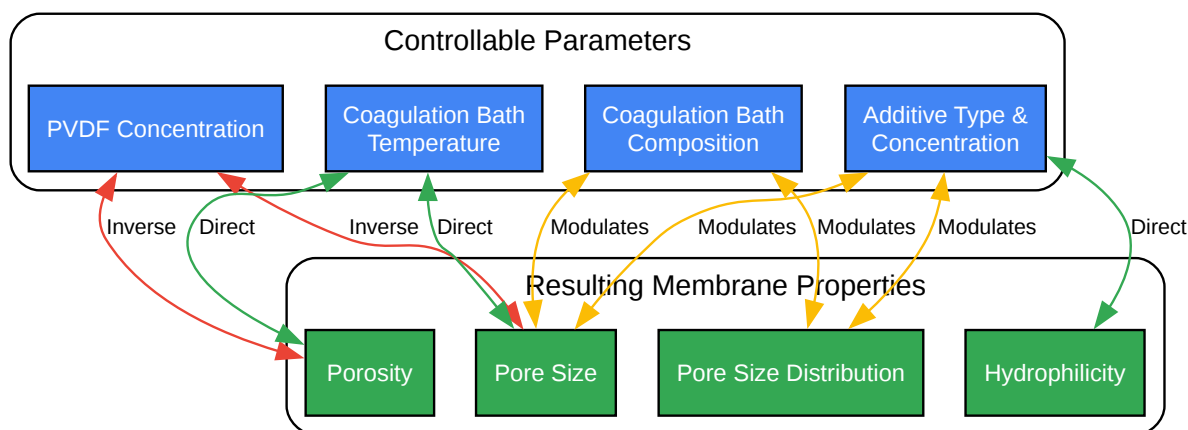
- Scanning Electron Microscopy (SEM): This is a direct visualization method.
 - Freeze-fracture a piece of the dry membrane in liquid nitrogen to obtain a clean cross-section.
 - Mount the sample (both surface and cross-section) on an SEM stub and sputter-coat it with a conductive layer (e.g., gold or platinum).
 - Image the surface and cross-section at various magnifications.
 - Use image analysis software (e.g., ImageJ) to measure the diameter of multiple pores and calculate the average pore size and distribution.
- Porometry (e.g., Capillary Flow Porometry): This method provides information on the through-pores.
 - Wet the membrane with a low surface tension liquid (e.g., a perfluoroether).
 - Place the wetted membrane in the porometer.
 - Apply increasing gas pressure to one side of the membrane and measure the gas flow through the pores as the liquid is displaced.
 - The pressure required to empty the pores is related to the pore size via the Young-Laplace equation, allowing for the determination of the pore size distribution.

Visualizations



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Caption: Workflow for PVDF membrane fabrication via the NIPS method.



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Caption: Key parameters influencing PVDF membrane properties.

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